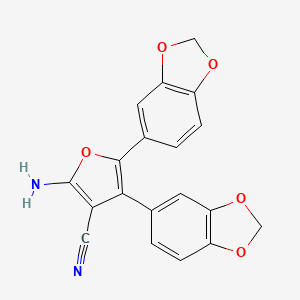
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile is an organic compound characterized by its unique structure, which includes a furan ring substituted with amino and carbonitrile groups, as well as two 1,3-benzodioxol-5-yl groups
Métodos De Preparación
The synthesis of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole derivatives with furan intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbonitrile groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted products
Aplicaciones Científicas De Investigación
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile can be compared with other similar compounds, such as:
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound has a similar furan ring structure but differs in the substitution pattern and functional groups.
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: This compound shares the benzodioxole moiety but has different substituents and overall structure
Propiedades
Número CAS |
87499-61-4 |
|---|---|
Fórmula molecular |
C19H12N2O5 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
2-amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile |
InChI |
InChI=1S/C19H12N2O5/c20-7-12-17(10-1-3-13-15(5-10)24-8-22-13)18(26-19(12)21)11-2-4-14-16(6-11)25-9-23-14/h1-6H,8-9,21H2 |
Clave InChI |
NPIIJCBBXKKRLD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3C#N)N)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)

![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
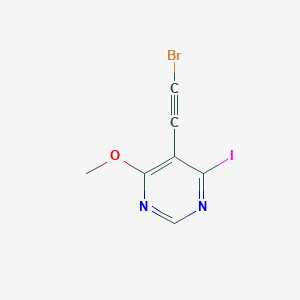
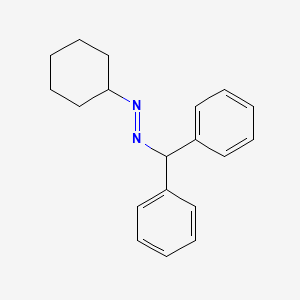
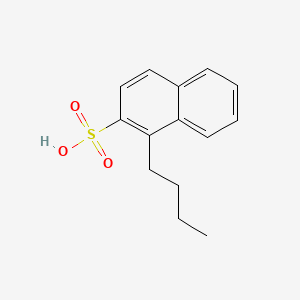
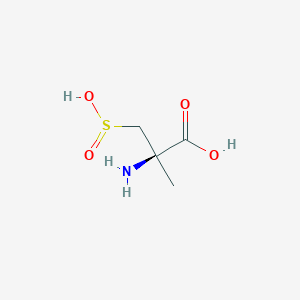
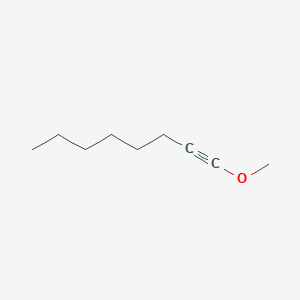
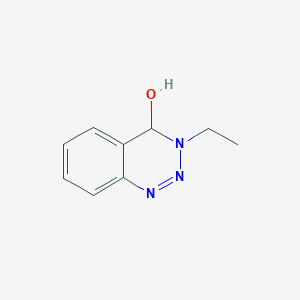
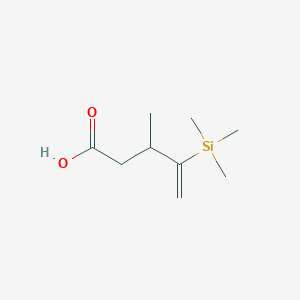
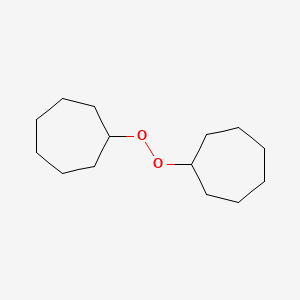
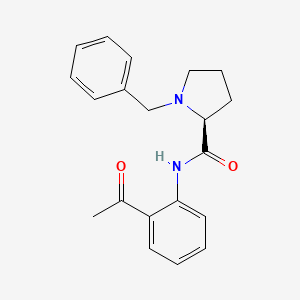
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
